Cas no 33356-85-3 (Benzene, 1-(1,3-butadienyl)-4-methyl-)
33356-85-3 structure
Product Name:Benzene, 1-(1,3-butadienyl)-4-methyl-
CAS No:33356-85-3
MF:C11H12
MW:144.212983131409
CID:292733
PubChem ID:54126892
Update Time:2025-04-19
Benzene, 1-(1,3-butadienyl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-(1,3-butadienyl)-4-methyl-
- 1-buta-1,3-dienyl-4-methylbenzene
- 1-(Buta-1,3-dien-1-yl)-4-methylbenzene
- 33356-85-3
- DTXSID70709199
- 1-(1,3-butadienyl)-4-methyl-benzene
-
- Inchi: 1S/C11H12/c1-3-4-5-11-8-6-10(2)7-9-11/h3-9H,1H2,2H3
- InChI Key: ORXIJERJPHJZQW-UHFFFAOYSA-N
- SMILES: C1(C)C=CC(C=CC=C)=CC=1
Computed Properties
- Exact Mass: 144.09396
- Monoisotopic Mass: 144.093900383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.7
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Benzene, 1-(1,3-butadienyl)-4-methyl- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
33356-85-3 (Benzene, 1-(1,3-butadienyl)-4-methyl-) Related Products
- 103-30-0(trans-Stilbene)
- 300-57-2([(E)-prop-1-enyl]benzene)
- 16939-57-4([(1E)-buta-1,3-dienyl]benzene)
- 1720-32-7(1,6-Diphenylhexa-1,3,5-triene)
- 645-49-8(cis-Stilbene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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